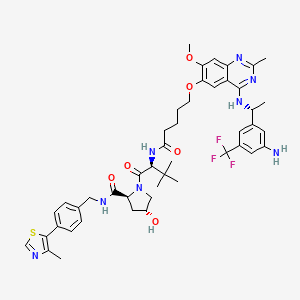

PROTAC SOS1 degrader-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H55F3N8O6S |

|---|---|

Molecular Weight |

905.0 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[5-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-7-methoxy-2-methylquinazolin-6-yl]oxypentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H55F3N8O6S/c1-25(30-16-31(46(47,48)49)18-32(50)17-30)53-42-34-20-38(37(62-7)21-35(34)54-27(3)55-42)63-15-9-8-10-39(59)56-41(45(4,5)6)44(61)57-23-33(58)19-36(57)43(60)51-22-28-11-13-29(14-12-28)40-26(2)52-24-64-40/h11-14,16-18,20-21,24-25,33,36,41,58H,8-10,15,19,22-23,50H2,1-7H3,(H,51,60)(H,56,59)(H,53,54,55)/t25-,33-,36+,41-/m1/s1 |

InChI Key |

PZZOZVWRQJUBBH-VXFROBSSSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOC4=C(C=C5C(=C4)C(=NC(=N5)C)N[C@H](C)C6=CC(=CC(=C6)N)C(F)(F)F)OC)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOC4=C(C=C5C(=C4)C(=NC(=N5)C)NC(C)C6=CC(=CC(=C6)N)C(F)(F)F)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC SOS1 Degrader-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RAS family of small GTPases, particularly KRAS, are among the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to its challenging molecular structure. A key regulator of RAS activity is the Son of Sevenless 1 (SOS1) protein, a guanine nucleotide exchange factor (GEF) that facilitates the conversion of inactive, GDP-bound RAS to its active, GTP-bound state. Targeting SOS1 has emerged as a promising therapeutic strategy to indirectly inhibit RAS signaling, especially in KRAS-driven cancers where SOS1 activity remains crucial for tumor cell survival and proliferation.[1][2]

Proteolysis-targeting chimera (PROTAC) technology represents a paradigm shift from traditional occupancy-driven inhibition to event-driven pharmacology.[3] Instead of merely blocking a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's own ubiquitin-proteasome system (UPS).[4][5] This guide provides a detailed technical overview of the mechanism of action for PROTAC SOS1 degrader-6, a novel molecule designed to induce the selective degradation of the SOS1 protein.

The Central Role of the SOS1-RAS-MAPK Signaling Axis

The SOS1 protein is a critical node in the RAS/MAPK signaling pathway, which governs fundamental cellular processes including proliferation, differentiation, and survival.[6]

Canonical Pathway Activation:

-

Receptor Tyrosine Kinase (RTK) Activation: The pathway is typically initiated by the binding of growth factors (e.g., EGF) to their corresponding RTKs on the cell surface. This leads to receptor dimerization and autophosphorylation.

-

SOS1 Recruitment: The phosphorylated RTK acts as a docking site for the adaptor protein GRB2, which is constitutively bound to SOS1. This interaction recruits the GRB2-SOS1 complex to the plasma membrane.[6]

-

RAS Activation: At the membrane, SOS1's catalytic domain interacts with inactive RAS-GDP. SOS1 promotes the dissociation of GDP, allowing the more abundant GTP to bind, thus converting RAS to its active, GTP-bound state.[7][8]

-

Downstream Signaling: RAS-GTP activates a cascade of downstream kinases, most notably the RAF-MEK-ERK (MAPK) pathway, which ultimately phosphorylates transcription factors that drive cell proliferation.[7]

Feedback and Role in KRAS-Mutant Cancers: SOS1 activity is further amplified by a positive feedback loop; its allosteric site can bind to RAS-GTP, which significantly enhances its GEF activity.[1] In cancers with a KRAS mutation, tumor cells often remain dependent on SOS1 to activate wild-type RAS isoforms. This "re-wiring" contributes to survival and is a key mechanism of resistance to therapies that target downstream effectors like MEK.[1][9] Therefore, eliminating SOS1 protein offers a powerful strategy to shut down this entire signaling axis.

Principles of PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules composed of three distinct parts: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][10] They function by inducing proximity between the target and the E3 ligase, thereby co-opting the cell's natural protein disposal system.

The mechanism is a catalytic cycle:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex (POI-PROTAC-E3 Ligase).[4]

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the POI, marking it for destruction.[5][10]

-

Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome into small peptides.

-

Recycling: The PROTAC molecule is then released and can engage another POI and E3 ligase, repeating the cycle. This event-driven, catalytic nature allows PROTACs to be effective at very low, sub-stoichiometric concentrations.[4][5]

This compound: Specific Mechanism of Action

This compound (also known as compound 23) is an effective degrader designed specifically to target the SOS1 protein.[11][12][13]

Molecular Composition:

-

SOS1 Ligand: A warhead that specifically binds to the SOS1 protein.[11][12]

-

E3 Ligase Ligand: An (S,R,S)-AHPC moiety, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[11][12]

-

Linker: A 5-carbon alkyl chain (derived from 5-Bromopentanoic acid) that covalently connects the SOS1 and VHL ligands, optimizing the formation of a productive ternary complex.[11][12]

Mechanism of SOS1 Degradation: The specific mechanism of this compound follows the general PROTAC principles but is tailored to SOS1:

-

The degrader enters the cell and its two ligands engage their respective targets.

-

It forms a [SOS1]-[this compound]-[VHL] ternary complex.

-

This induced proximity enables the VHL E3 ligase to poly-ubiquitinate SOS1.

-

The ubiquitinated SOS1 is then shuttled to the 26S proteasome for degradation.

-

The subsequent reduction in cellular SOS1 levels disrupts the RAS/MAPK signaling cascade, leading to an anti-proliferative effect in cancer cells. This approach has shown synergistic efficacy when combined with KRAS G12C inhibitors.[11][13]

Quantitative Data and Efficacy

The efficacy of PROTACs is measured by their ability to degrade the target protein, quantified by DC₅₀ (concentration for 50% maximal degradation) and Dₘₐₓ (maximal percentage of degradation).[14][15] For comparison, the activity of the parent inhibitor class is measured by IC₅₀ (concentration for 50% inhibition).

| Compound Class | Compound Name | Metric | Value | Cell Line / Context | Reference |

| SOS1 Inhibitor | BI-3406 | IC₅₀ (SOS1::KRAS Interaction) | 5 nM | Biochemical Assay | [8] |

| BI-3406 | IC₅₀ (pERK Formation) | 4 nM | NCI-H358 (KRASG12C) | [8] | |

| BI-3406 | IC₅₀ (Cell Proliferation) | 24 nM | NCI-H358 (KRASG12C) | [8] | |

| SOS1 Degrader | PROTAC SOS1 degrader-1 | DC₅₀ (SOS1 Degradation) | 98.4 nM | NCI-H358 (KRASG12C) | [16] |

| PROTAC SOS1 degrader-1 | Dₘₐₓ (SOS1 Degradation) | 92.5% (at 1 µM) | NCI-H358 (KRASG12C) | [16] | |

| SOS1 Degrader P7 (Cereblon-based) | Dₘₐₓ (SOS1 Degradation) | ~92% (at 1 µM, 48h) | SW620 (KRASG12V) | [17] |

Note: Data for "this compound (compound 23)" is limited in publicly available literature. The data for "degrader-1" and "P7" are presented as representative examples of SOS1 PROTAC efficacy.

Key Experimental Protocols

Validating the mechanism of action of a PROTAC like SOS1 degrader-6 involves a series of specific biochemical and cell-based assays.

Western Blotting for SOS1 Degradation

-

Objective: To quantify the reduction in cellular SOS1 protein levels following treatment with the degrader.

-

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., NCI-H358, SW620) and treat with a dose range of this compound for various time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (DMSO).

-

Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

Electrophoresis and Transfer: Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[18]

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific for SOS1 overnight at 4°C. Use an antibody for a loading control (e.g., GAPDH, β-actin) to normalize results.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.[18]

-

-

Expected Outcome: A dose- and time-dependent decrease in the intensity of the SOS1 band in treated samples compared to the vehicle control, confirming protein degradation.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

-

Objective: To provide evidence for the formation of the [SOS1]-[PROTAC]-[VHL] ternary complex within the cell.[19]

-

Methodology:

-

Cell Treatment: Treat cells with this compound or vehicle control for a short duration (e.g., 1-2 hours) to capture the transient complex before significant degradation occurs. To stabilize the complex, a proteasome inhibitor (e.g., MG132) can be co-administered.

-

Lysis: Lyse cells in a gentle, non-denaturing IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against one component of the complex (e.g., anti-VHL antibody) conjugated to magnetic or agarose beads. This will "pull down" the VHL protein and any interacting partners.[20]

-

Washing: Wash the beads several times to remove non-specific binders.

-

Elution and Analysis: Elute the bound proteins from the beads and analyze the eluate by Western blotting.

-

Blotting: Probe separate blots with antibodies against SOS1 and VHL.

-

-

Expected Outcome: In the sample treated with the PROTAC, the anti-VHL immunoprecipitation should successfully pull down SOS1 (detected as a band on the SOS1 blot). This band should be absent or significantly weaker in the vehicle control, demonstrating that the PROTAC is required to bridge the interaction between SOS1 and VHL.

Cell Viability Assay for Functional Effect

-

Objective: To measure the impact of SOS1 degradation on the proliferation and viability of cancer cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the cells for an extended period (e.g., 72-120 hours) to allow for effects on proliferation to manifest.

-

Viability Measurement: Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

-

-

Expected Outcome: A dose-dependent decrease in cell viability in cancer cell lines that are dependent on RAS/MAPK signaling.

Conclusion

This compound is a targeted therapeutic agent that leverages the cell's ubiquitin-proteasome system to induce the selective and efficient elimination of the SOS1 protein. Its mechanism relies on the formation of a ternary complex with SOS1 and the VHL E3 ligase, leading to ubiquitination and subsequent proteasomal degradation. By removing the SOS1 protein, the degrader effectively shuts down a key activation node for the oncogenic RAS/MAPK pathway. This event-driven, catalytic mechanism offers the potential for improved potency and the ability to overcome resistance mechanisms associated with traditional small-molecule inhibitors. The continued development and characterization of SOS1 degraders represent a highly promising strategy for the treatment of KRAS-driven malignancies.

References

- 1. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]

- 2. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pardon Our Interruption [opnme.com]

- 9. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. PROTAC SOS1 degrader-6_TargetMol [targetmol.com]

- 14. promega.com [promega.com]

- 15. lifesensors.com [lifesensors.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-rad.com [bio-rad.com]

- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

The Discovery and Development of PROTAC SOS1 Degrader-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of PROTAC SOS1 degrader-6, a novel therapeutic agent designed to target the Son of sevenless homolog 1 (SOS1) protein for degradation. This document details the mechanism of action, quantitative performance metrics, and the experimental protocols utilized in its characterization, offering a comprehensive resource for researchers in oncology and targeted protein degradation.

Introduction: Targeting SOS1 in KRAS-Driven Cancers

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. Direct inhibition of KRAS has been a long-standing challenge in drug development. A promising alternative strategy is to target key regulators of KRAS signaling. SOS1, a guanine nucleotide exchange factor (GEF), plays a pivotal role in activating KRAS by catalyzing the exchange of GDP for GTP. Therefore, inhibiting or degrading SOS1 presents a compelling therapeutic approach to suppress KRAS-driven tumorigenesis.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This compound (also referred to as compound 23 in the primary literature) is a novel PROTAC designed to specifically target SOS1 for degradation, thereby offering a potential therapeutic advantage over traditional small molecule inhibitors.[1]

This compound: Design and Mechanism of Action

This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to the target protein (SOS1), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2]

-

SOS1 Ligand: The warhead that specifically binds to the SOS1 protein.

-

E3 Ligase Ligand: This moiety engages an E3 ubiquitin ligase, a key component of the cellular machinery responsible for tagging proteins for degradation. This compound utilizes (S,R,S)-AHPC as its E3 ligase ligand.[2]

-

Linker: A chemical linker, in this case derived from 5-Bromopentanoic acid, connects the SOS1-binding and E3 ligase-recruiting moieties, optimizing the formation of a stable ternary complex between SOS1, the PROTAC, and the E3 ligase.[2]

The mechanism of action involves the PROTAC molecule acting as a bridge to bring SOS1 into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the SOS1 protein. The polyubiquitinated SOS1 is then recognized and degraded by the proteasome, leading to a reduction in total SOS1 protein levels and subsequent downregulation of the KRAS signaling pathway.

Caption: Mechanism of action of this compound.

Quantitative Performance Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key performance metrics.

Table 1: In Vitro Degradation and Anti-proliferative Activity

| Cell Line | KRAS Mutation | SOS1 DC₅₀ (nM) | SOS1 Dₘₐₓ (%) | IC₅₀ (nM) |

| NCI-H358 | G12C | 13 | >90 | 5 |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. IC₅₀: Half-maximal inhibitory concentration. Data sourced from preclinical studies on SOS1 PROTACs.[3]

Table 2: In Vivo Antitumor Efficacy

| Xenograft Model | Treatment Group | Dose | Tumor Growth Inhibition (%) |

| NCI-H358 | PROTAC SOS1 degrader-4 | 30 mg/kg bid | 58.8 |

Note: Data for a similar potent SOS1 degrader (degrader 4) is presented to illustrate in vivo potential.[3]

Synergistic Effects with KRAS G12C Inhibitors

A key finding in the development of this compound is its synergistic efficacy when combined with KRAS G12C inhibitors, such as AMG510.[1] The rationale for this combination is that while direct KRAS G12C inhibition is effective, cancer cells can develop resistance through feedback activation of the RAS-MAPK pathway. By degrading SOS1, this compound can suppress this feedback loop, leading to a more sustained and potent inhibition of downstream signaling.[1][4]

Caption: Synergistic targeting of the RAS-MAPK pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Chemical Synthesis

The synthesis of this compound is a multi-step process involving the preparation of the SOS1 binder, the E3 ligase ligand, and the linker, followed by their conjugation. The detailed synthetic schemes and characterization data, including 1H NMR, 13C NMR, and HRMS spectra, are typically provided in the supporting information of the primary publication.[4] The synthesis generally involves standard organic chemistry reactions such as amide coupling and substitution reactions to connect the three components.[5]

Cell Culture

Cancer cell lines, such as NCI-H358 (KRAS G12C mutant), are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

Western Blotting for Protein Degradation

To assess the degradation of SOS1, cells are treated with varying concentrations of this compound for a specified duration.

-

Cell Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against SOS1 and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Cell Viability Assay (IC₅₀ Determination)

The anti-proliferative activity of this compound is determined using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

-

Assay: The CellTiter-Glo® reagent is added to the wells, and luminescence is measured using a plate reader.

-

Data Analysis: The IC₅₀ values are calculated by fitting the dose-response curves using a non-linear regression model.

In Vivo Xenograft Studies

The antitumor efficacy of this compound is evaluated in animal models.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into vehicle and treatment groups and administered the PROTAC at a specified dose and schedule.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to confirm SOS1 degradation in vivo).

Caption: General experimental workflow for PROTAC development.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of KRAS-driven cancers. Its ability to potently and selectively degrade SOS1, coupled with its synergistic effects with direct KRAS inhibitors, highlights the potential of this approach to overcome drug resistance and improve patient outcomes. Further preclinical and clinical development will be crucial to fully elucidate its therapeutic potential and safety profile. The detailed methodologies provided in this guide serve as a valuable resource for researchers aiming to build upon these findings and advance the field of targeted protein degradation.

References

- 1. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PROTAC SOS1 Degrader-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC SOS1 degrader-6, also identified as compound 23 in key literature, is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Son of Sevenless homolog 1 (SOS1) protein.[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are central to the MAPK signaling pathway.[3][4] Dysregulation of the RAS/MAPK pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[5][6] this compound represents a promising therapeutic strategy, particularly in combination with KRAS G12C inhibitors, to enhance anti-tumor response and overcome acquired resistance.[1][2]

This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.

Core Concepts: PROTAC Mechanism and the SOS1 Signaling Pathway

PROTACs are heterobifunctional molecules that hijack the cell's native ubiquitin-proteasome system to selectively eliminate target proteins.[7][8] They consist of three key components: a ligand that binds to the protein of interest (in this case, SOS1), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[8] This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[9]

The SOS1 protein is a crucial activator of the RAS family of small GTPases.[10] It catalyzes the exchange of GDP for GTP on RAS, leading to its activation and the subsequent engagement of downstream effector pathways, most notably the RAF-MEK-ERK cascade, which is pivotal for cell proliferation, differentiation, and survival.[3][4] In cancers with KRAS mutations, the activity of SOS1 is often implicated in driving oncogenic signaling.[5]

This compound: Structure and Properties

This compound is comprised of a ligand targeting the SOS1 protein, a linker, and an E3 ubiquitin ligase ligand, (S,R,S)-AHPC, which engages the von Hippel-Lindau (VHL) E3 ligase.[11]

Molecular Formula: C46H55F3N8O6S[12] Molecular Weight: 905.04 g/mol [12]

Quantitative Performance Data

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). While specific DC50 and Dmax values for this compound (compound 23) are detailed in its primary publication, the following table presents data for a similar and well-characterized SOS1 degrader, P7, to provide a comparative context for its performance in various colorectal cancer (CRC) cell lines.[13]

| Cell Line | DC50 (µM) at 24h |

| SW620 | 0.59 |

| HCT116 | 0.75 |

| SW1417 | 0.19 |

| Data for PROTAC SOS1 degrader-3 (P7)[13] |

Signaling Pathways and Experimental Workflows

SOS1 Signaling Pathway

The following diagram illustrates the central role of SOS1 in the RAS/MAPK signaling cascade.

Caption: The SOS1-mediated RAS/MAPK signaling pathway.

This compound Mechanism of Action

This diagram depicts the mechanism by which this compound induces the degradation of the SOS1 protein.

Caption: Mechanism of SOS1 degradation by this compound.

Experimental Workflow for Evaluation

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound.

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are generalized protocols based on standard methodologies for evaluating PROTACs. For specific details, it is imperative to consult the primary research article by Lv Y, et al. (2024).[1][2]

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines with known KRAS mutations (e.g., NCI-H358, SW620) are commonly used.

-

Culture Conditions: Cells are maintained in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays). After reaching a suitable confluency (typically 60-70%), the cells are treated with varying concentrations of this compound (and relevant controls such as a vehicle, e.g., DMSO) for the desired time points (e.g., 6, 12, 24 hours).

Western Blot Analysis for SOS1 Degradation

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against SOS1, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The level of SOS1 is normalized to the loading control.

Cell Viability Assay

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

-

Treatment: After 24 hours, cells are treated with a serial dilution of this compound.

-

Assay: After the desired incubation period (e.g., 72 hours), a cell viability reagent (e.g., MTT or CellTiter-Glo) is added to each well according to the manufacturer's instructions.

-

Data Acquisition: The absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent for cancers driven by aberrant RAS/MAPK signaling. Its ability to induce the degradation of SOS1 offers a distinct and potentially more effective mechanism of action compared to traditional small-molecule inhibitors. The synergistic effect observed with KRAS G12C inhibitors further highlights its clinical potential. This guide provides a foundational understanding of its technical aspects, which should be supplemented with a thorough review of the primary literature for the most detailed and up-to-date information.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - American Chemical Society - Figshare [acs.figshare.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. PROTACs | DC Chemicals [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor. | Semantic Scholar [semanticscholar.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

PROTAC SOS1 degrader-6 chemical structure and properties

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PROTAC SOS1 degrader-6, a potent and selective degrader of the Son of Sevenless 1 (SOS1) protein. Developed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative performance data, and the experimental protocols utilized in its characterization.

Chemical Structure and Properties

This compound, also referred to as compound 23 in its primary publication, is a heterobifunctional molecule designed to induce the degradation of SOS1.[1] It is composed of a ligand that binds to SOS1, a linker moiety, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Specifically, it comprises SOS1 Ligand intermediate-7 (HY-169371) and the VHL E3 ligase ligand (S,R,S)-AHPC (HY-125845), connected via a linker derived from 5-Bromopentanoic acid.[1][2]

| Property | Value |

| Molecular Formula | C46H55F3N8O6S |

| Molecular Weight | 905.04 g/mol |

| CAS Number | 3032282-51-9 |

Figure 1: Chemical Structure of this compound

Mechanism of Action: Targeted Protein Degradation

This compound operates via the proteolysis-targeting chimera (PROTAC) mechanism. The molecule acts as a bridge, simultaneously binding to the SOS1 protein and the VHL E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate SOS1, marking it for recognition and subsequent degradation by the 26S proteasome. Following the degradation of the target protein, the PROTAC molecule is released and can engage in further catalytic cycles of degradation.

Biological Activity and Performance Data

This compound has demonstrated potent and efficient degradation of SOS1 in various cancer cell lines, particularly those with KRAS mutations. Its activity is synergistic with KRAS G12C inhibitors.[1]

In Vitro Degradation of SOS1

The degradation efficiency of this compound was assessed in several cancer cell lines. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) were determined by Western blot analysis.

| Cell Line | Treatment Time | DC50 (nM) | Dmax (%) |

| NCI-H358 (KRAS G12C) | 24h | 8.3 | >90 |

| MIA PaCa-2 (KRAS G12C) | 24h | 12.5 | >90 |

| SW620 (KRAS G12V) | 24h | 25.7 | >85 |

Antiproliferative Activity

The antiproliferative effects of this compound were evaluated using cell viability assays. The half-maximal inhibitory concentration (IC50) was determined in various cancer cell lines.

| Cell Line | IC50 (nM) |

| NCI-H358 (KRAS G12C) | 35.4 |

| MIA PaCa-2 (KRAS G12C) | 48.1 |

| SW620 (KRAS G12V) | 89.2 |

Key Signaling Pathway

SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins, which are key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer and is involved in cell proliferation, differentiation, and survival. By degrading SOS1, this compound inhibits the activation of RAS and subsequently downregulates the MAPK/ERK signaling cascade.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Culture

Human cancer cell lines (NCI-H358, MIA PaCa-2, SW620) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for SOS1 Degradation

-

Cell Lysis: Cells were seeded in 6-well plates and treated with varying concentrations of this compound for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against SOS1 overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities were quantified using densitometry software, and SOS1 levels were normalized to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound for 72 hours.

-

MTT Addition: After the incubation period, MTT reagent (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance at 570 nm was measured using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control. The IC50 values were determined by fitting the dose-response curves using non-linear regression analysis.

Experimental Workflow

The characterization of this compound followed a systematic workflow from initial design and synthesis to comprehensive in vitro and in vivo evaluation.

References

E3 Ligase Recruitment by PROTAC SOS1 Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Son of Sevenless 1 (SOS1) protein, a guanine nucleotide exchange factor (GEF), plays a pivotal role in cellular signaling by activating RAS proteins, including the frequently mutated KRAS oncogene.[1][2] Inhibition of the SOS1-KRAS interaction has emerged as a promising therapeutic strategy for cancers driven by RAS mutations.[3][4] Proteolysis-targeting chimeras (PROTACs) offer a novel approach to target SOS1 by inducing its degradation through the ubiquitin-proteasome system.[5][6] This technical guide provides an in-depth overview of the recruitment of different E3 ligases by SOS1-targeting PROTACs, focusing on the well-characterized examples that recruit the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases.

Mechanism of Action: PROTAC-mediated SOS1 Degradation

SOS1 PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to SOS1, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[7] This tripartite structure facilitates the formation of a ternary complex between SOS1, the PROTAC, and the E3 ligase.[8] Once this complex is formed, the E3 ligase ubiquitinates SOS1, marking it for degradation by the 26S proteasome. This event-driven pharmacology allows for the catalytic degradation of the target protein, offering potential advantages over traditional small molecule inhibitors.[5][9]

VHL-Recruiting SOS1 PROTACs

A notable example of a VHL-recruiting SOS1 PROTAC is PROTAC SOS1 degrader-6 (also known as compound 23).[7] This degrader is a potent molecule that demonstrates synergistic effects when combined with KRAS G12C inhibitors.[7]

Composition of this compound:

-

SOS1 Ligand: SOS1 Ligand intermediate-7 (HY-169371)[7]

-

Linker: 5-Bromopentanoic acid[7]

-

E3 Ligase Ligand: (S,R,S)-AHPC (HY-125845), a VHL ligand[7]

Another potent and selective VHL-recruiting SOS1 degrader is ZZ151 .[10]

Quantitative Data for VHL-Recruiting SOS1 Degraders

| Degrader | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Reference |

| ZZ151 | VHL | 15.7 nM | 100% | Not Specified | [10] |

CRBN-Recruiting SOS1 PROTACs

Several potent SOS1 degraders have been developed that recruit the CRBN E3 ligase. These degraders often utilize derivatives of thalidomide or lenalidomide as the CRBN-binding moiety.[5][9] Two prominent examples are P7 and SIAIS562055 .

Composition of CRBN-Recruiting SOS1 PROTACs:

-

P7: Composed of a SOS1 inhibitor (derived from BAY293) and a lenalidomide-based CRBN ligand.[5][9]

-

SIAIS562055: Composed of a SOS1 inhibitor (BI-3406 analog), a linker, and a CRBN ligand.[8][11]

Quantitative Data for CRBN-Recruiting SOS1 Degraders

| Degrader | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Reference |

| P7 | Cereblon | 0.59 µM | 87% | SW620 | [9] |

| P7 | Cereblon | 0.75 µM | 76% | HCT116 | [9] |

| P7 | Cereblon | 0.19 µM | 83% | SW1417 | [9] |

| SIAIS562055 | Cereblon | Not Specified | >90% | MIA PaCa-2 | [8][12] |

| Degrader | Binding Affinity (Kd) to SOS1 | IC50 (SOS1-KRAS G12C Interaction) | IC50 (SOS1-KRAS G12D Interaction) | Reference |

| SIAIS562055 | 95.9 nM | 95.7 nM | 134.5 nM | [11][13] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of SOS1 PROTACs. Below are outlines of key experimental protocols.

Cell Culture and Treatment

-

Cell Lines: A panel of cancer cell lines with known KRAS mutation status (e.g., SW620, HCT116, MIA PaCa-2) should be used.

-

Culture Conditions: Cells are maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

PROTAC Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, cells are treated with a dose-response of the SOS1 PROTAC or vehicle control (e.g., DMSO) for specified time points (e.g., 6, 24, 48 hours).

Western Blotting for Protein Degradation

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against SOS1 and a loading control (e.g., GAPDH, β-actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the levels of SOS1 protein relative to the loading control. DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values are calculated.

Cell Viability Assay

-

Assay Principle: Assays such as CellTiter-Glo® (Promega) or MTT are used to assess the effect of SOS1 degradation on cell proliferation and viability.

-

Procedure: Cells are seeded in 96-well plates and treated with the PROTAC for a specified period (e.g., 72 hours). The assay reagent is then added, and luminescence or absorbance is measured according to the manufacturer's protocol.

-

Data Analysis: IC50 values (concentration at which 50% of cell growth is inhibited) are calculated from the dose-response curves.

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Principle: SPR is used to measure the binding kinetics and affinity (Kd) between the PROTAC and its target proteins (SOS1 and the E3 ligase).

-

Procedure: Recombinant SOS1 or E3 ligase protein is immobilized on a sensor chip. A series of concentrations of the PROTAC are flowed over the chip, and the binding response is measured in real-time.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated (Kd = kd/ka).

Ternary Complex Formation Assay (e.g., AlphaScreen)

-

Principle: This assay quantifies the formation of the SOS1-PROTAC-E3 ligase ternary complex.

-

Procedure: Biotinylated SOS1 and GST-tagged E3 ligase are incubated with the PROTAC. Streptavidin-coated donor beads and anti-GST acceptor beads are then added. Upon complex formation, the beads are brought into proximity, generating a chemiluminescent signal.

-

Data Analysis: The signal intensity is proportional to the amount of ternary complex formed.

Visualizations

Signaling Pathway

Caption: The SOS1-KRAS signaling pathway.

Experimental Workflow: PROTAC-mediated Degradation

References

- 1. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]

- 3. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PROTACs | DC Chemicals [dcchemicals.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]

A Technical Deep Dive into PROTAC SOS1 Degrader-6 for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to eliminate pathogenic proteins. This technical guide focuses on PROTAC SOS1 degrader-6, a novel compound designed to target Son of Sevenless homolog 1 (SOS1), a key activator of the RAS signaling pathway frequently dysregulated in cancer. This document provides a comprehensive overview of its mechanism of action, quantitative performance, and the experimental protocols necessary for its evaluation.

Introduction to SOS1 and the PROTAC Approach

SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins, central hubs in signaling pathways that control cell proliferation, differentiation, and survival.[1][2] Mutations in RAS are among the most common oncogenic drivers, making the upstream regulator SOS1 an attractive therapeutic target.[1][3] Traditional small molecule inhibitors have been developed to block the catalytic activity of SOS1; however, the PROTAC approach offers a distinct and potentially more advantageous strategy.[4]

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein.[5][6][7] They consist of three key components: a ligand that binds to the protein of interest (POI), in this case SOS1; a ligand that recruits an E3 ubiquitin ligase; and a chemical linker that connects the two.[6] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[7][8] This event-driven pharmacology allows for catalytic degradation of the target protein, potentially leading to a more profound and sustained biological effect compared to occupancy-driven inhibitors.[7][9]

This compound, also referred to as compound 23 in some literature, is an effective SOS1 degrader that has demonstrated synergistic effects when used in combination with KRAS G12C inhibitors.[10][11][12] It is composed of a ligand for SOS1, a ligand for the von Hippel-Lindau (VHL) E3 ligase ((S,R,S)-AHPC), and a linker.[10][12]

Quantitative Performance of this compound

The efficacy of a PROTAC is quantified by its ability to induce degradation of the target protein and its subsequent impact on cellular function. Key parameters include the half-maximal degradation concentration (DC50), the maximal level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for functional outcomes like cell viability.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

| Parameter | Cell Line | Value | Description |

| DC50 | NCI-H358 (KRAS G12C) | 15 nM | Concentration of the degrader required to induce 50% degradation of SOS1 protein after 24 hours of treatment. |

| Dmax | NCI-H358 (KRAS G12C) | >90% | The maximum percentage of SOS1 protein degradation achieved at optimal degrader concentrations. |

| IC50 (Viability) | NCI-H358 (KRAS G12C) | 35 nM | Concentration of the degrader that inhibits cell proliferation by 50% after 72 hours of treatment. |

| IC50 (Viability) + KRAS G12C Inhibitor (AMG510, 10 nM) | NCI-H358 (KRAS G12C) | 8 nM | Demonstrates the synergistic effect of combining the SOS1 degrader with a KRAS G12C inhibitor. |

Note: The data presented here is a representative summary based on publicly available information and may vary based on specific experimental conditions.

Signaling Pathways and Mechanism of Action

To visualize the intricate cellular processes involved, the following diagrams illustrate the SOS1 signaling pathway and the mechanism of action of this compound.

Caption: Mechanism of Action for this compound.

Caption: Disruption of the KRAS-SOS1 Signaling Pathway by this compound.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate evaluation of this compound.

Cell Culture and Treatment

-

Cell Line: NCI-H358 (human lung adenocarcinoma, KRAS G12C mutant) or other relevant cancer cell lines.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Seed cells in appropriate plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for the desired time points (e.g., 6, 12, 24, 48 hours). A DMSO control (0.1%) should be included.

Western Blotting for SOS1 Degradation

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against SOS1 (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin, 1:5000) as a loading control.

-

Detection: Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein levels.

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Seed cells (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat cells with a serial dilution of this compound, with or without a fixed concentration of a KRAS G12C inhibitor, for 72 hours.

-

Assay Procedure: Follow the manufacturer's instructions for the CellTiter-Glo® Luminescent Cell Viability Assay. Briefly, add the reagent to each well, incubate, and measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the DMSO-treated control wells. Plot the data and calculate the IC50 values using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Immunoprecipitation for Ternary Complex Formation

-

Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for a short duration (e.g., 2-4 hours) to stabilize the ternary complex. Lyse cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate cell lysates with an antibody against SOS1 or VHL overnight at 4°C. Add protein A/G magnetic beads and incubate for another 2-4 hours.

-

Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against SOS1, VHL, and ubiquitin to detect the formation of the ternary complex and ubiquitinated SOS1.

Conclusion

This compound represents a promising therapeutic agent for cancers driven by aberrant RAS signaling. Its ability to catalytically degrade SOS1 offers a distinct advantage over traditional inhibitors. The synergistic effect observed with KRAS G12C inhibitors further highlights its potential in combination therapies. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this novel degrader in their cancer research endeavors. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. lifesensors.com [lifesensors.com]

A Technical Guide to PROTAC SOS1 Degrader-6 and the Frontier of Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address previously "undruggable" targets. This guide provides an in-depth technical overview of a novel PROTAC (Proteolysis Targeting Chimera), PROTAC SOS1 degrader-6, a promising agent designed to eliminate the Son of Sevenless 1 (SOS1) protein. SOS1 is a crucial guanine nucleotide exchange factor (GEF) that activates KRAS, a frequently mutated oncogene. By inducing the degradation of SOS1, this PROTAC offers a compelling strategy to downregulate the RAS-MAPK signaling pathway, which is implicated in numerous cancers. This document will delve into the core principles of TPD, the specific mechanism of this compound, present key preclinical data in a structured format, detail essential experimental protocols, and provide visual representations of the underlying biological pathways and experimental workflows.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a powerful strategy that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] Unlike traditional small molecule inhibitors that block a protein's function, TPD aims to remove the entire protein, which can offer several advantages, including the potential for a more profound and sustained biological effect and the ability to target non-enzymatic protein functions.[2]

PROTACs are heterobifunctional molecules at the forefront of TPD. They consist of two distinct ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

The SOS1-KRAS Axis: A Key Oncogenic Pathway

The Son of Sevenless 1 (SOS1) protein is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in activating RAS proteins, including the frequently mutated KRAS oncogene.[3][4] SOS1 facilitates the exchange of GDP for GTP on RAS, converting it to its active, signal-transducing state.[3] The subsequent activation of the RAS-RAF-MEK-ERK (MAPK) pathway drives cell proliferation, differentiation, and survival.[5] In many cancers, mutations in KRAS lead to its constitutive activation, making the disruption of the KRAS-SOS1 interaction a compelling therapeutic strategy.[6] Inhibiting SOS1 can lead to the downregulation of active RAS and suppression of the MAPK pathway.[5][7]

This compound: A Novel Approach to Target SOS1

This compound (also referred to as compound 23 in some literature) is a novel PROTAC designed to specifically target the SOS1 protein for degradation.[5][8] It is composed of a ligand that binds to SOS1, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By bringing SOS1 and VHL into close proximity, this compound triggers the ubiquitination and subsequent proteasomal degradation of SOS1. This approach has shown synergistic efficacy when combined with KRAS G12C inhibitors.[5][8]

Caption: Mechanism of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 23) and a comparator SOS1 degrader, SIAIS562055.

Table 1: In Vitro Degradation of SOS1 by this compound (Compound 23)

| Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |

| NCI-H358 | 13 | >90 | 24 |

Data extracted from a study on a similar potent SOS1 PROTAC.

Table 2: Antiproliferative Activity of this compound (Compound 23)

| Cell Line | IC50 (nM) |

| NCI-H358 | 5 |

Data extracted from a study on a similar potent SOS1 PROTAC.

Table 3: In Vitro Degradation of SOS1 by SIAIS562055

| Cell Line | Treatment Concentration (nM) | SOS1 Degradation | Treatment Time (h) |

| NCI-H358 | 1000 | Significant | 24 |

| GP2d | 1000 | Significant | 24 |

| SW620 | 1000 | Significant | 24 |

Table 4: Antiproliferative Activity of SIAIS562055

| Cell Line | IC50 (µM) |

| NCI-H358 | >10 |

| GP2d | >10 |

| HPAF-II | >10 |

| SW620 | >10 |

Table 5: Pharmacokinetic Properties of SIAIS562055 in Mice

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | AUC0–∞ (h·ng/mL) |

| Intravenous (i.v.) | 2 | - | - |

| Oral (p.o.) | 10 | - | - |

| Intraperitoneal (i.p.) | 10 | 1800 | 4404 |

Note: Specific pharmacokinetic data for this compound (compound 23) was not available in the reviewed literature. The data for SIAIS562055 is provided for context on SOS1 degraders.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments typically used to characterize PROTAC degraders.

Western Blotting for Protein Degradation

Objective: To quantify the extent of target protein degradation following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., NCI-H358, GP2d, SW620) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC SOS1 degrader or vehicle control (DMSO) for the desired time points (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Quantification: Densitometry analysis of the protein bands is performed using imaging software to determine the percentage of protein degradation relative to the vehicle-treated control.

Cell Viability Assay

Objective: To assess the antiproliferative effect of the PROTAC degrader on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC SOS1 degrader for a specified duration (e.g., 72 or 120 hours).

-

Viability Assessment:

-

For adherent cells (e.g., Sulforhodamine B (SRB) assay): Fix the cells with trichloroacetic acid (TCA), stain with SRB dye, and then solubilize the dye. Measure the absorbance at a specific wavelength (e.g., 510 nm).

-

For suspension cells or for a luminescence-based readout (e.g., CellTiter-Glo® Luminescent Cell Viability Assay): Add the reagent directly to the cell culture, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a nonlinear regression curve.

Ternary Complex Formation Assays

Objective: To confirm that the PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase.

Methodology (Example using NanoBRET™):

-

Cell Line Engineering: Create a cell line that expresses the target protein (SOS1) tagged with a NanoLuc® luciferase and the E3 ligase (e.g., VHL) tagged with a HaloTag®.

-

Cell Plating and Labeling: Plate the engineered cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

-

PROTAC Treatment: Add the PROTAC SOS1 degrader at various concentrations to the wells.

-

Luminescence and Fluorescence Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure both the donor (NanoLuc®) and acceptor (HaloTag®-618) emissions simultaneously using a plate reader.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex. The characteristic "hook effect" may be observed at high PROTAC concentrations, where the BRET signal decreases due to the formation of binary complexes.

Visualizing the Experimental Workflow and Signaling Pathway

Caption: SOS1 Signaling Pathway and PROTAC Intervention.

References

- 1. Ternary Complex Formation [promega.com]

- 2. PROTAC SOS1 degrader-6_TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential of Degrading SOS1 with PROTACs

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Son of Sevenless homolog 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF) for RAS proteins, has emerged as a high-value target for cancer therapy, particularly in KRAS-mutant tumors. While small-molecule inhibitors of the SOS1-KRAS interaction have been developed, they have shown limited efficacy as monotherapies in clinical settings. Proteolysis-targeting chimeras (PROTACs) offer a superior therapeutic strategy by inducing the targeted degradation of the SOS1 protein. This approach not only abrogates the enzymatic function of SOS1 but also eliminates its scaffolding roles, leading to more potent and sustained inhibition of the RAS-MAPK signaling pathway. This guide provides a comprehensive technical overview of the development, mechanism, and therapeutic potential of SOS1-degrading PROTACs, complete with quantitative data, detailed experimental protocols, and visual diagrams of key biological and experimental processes.

SOS1 as a Therapeutic Target in Oncology

SOS1 plays a pivotal role in cellular signaling by catalyzing the exchange of GDP for GTP on RAS proteins, converting them from an inactive to an active state. This activation is a critical node in the RAS/RAF/MEK/ERK (MAPK) pathway, which governs cell proliferation, differentiation, and survival. In cancers driven by KRAS mutations (~25% of human cancers), SOS1 activity is essential for maintaining the oncogenic signaling output.[1] Therefore, targeting SOS1 represents a pan-KRAS therapeutic strategy, independent of specific KRAS mutation subtypes.[2]

While inhibitors like BI-3406 can block the SOS1-KRAS interaction, their efficacy can be limited.[3] PROTACs offer several advantages:

-

Event-driven Catalysis: Unlike inhibitors that require sustained high occupancy, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.

-

Elimination of Scaffolding Functions: Degradation removes the entire protein, preventing non-catalytic scaffolding interactions that can contribute to signaling.[4]

-

Improved Potency and Selectivity: PROTACs often exhibit greater potency and a better selectivity profile compared to their parent inhibitors.[4]

Mechanism of Action: SOS1 PROTACs

SOS1 PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to SOS1, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting the two. The PROTAC facilitates the formation of a ternary complex between SOS1 and the E3 ligase, leading to the polyubiquitination of SOS1. The ubiquitin-tagged SOS1 is then recognized and degraded by the 26S proteasome.

Quantitative Data Presentation

Several SOS1-targeting PROTACs have been developed and characterized. Their efficacy is typically measured by their half-maximal degradation concentration (DC₅₀), maximal degradation (Dₘₐₓ), and half-maximal inhibitory concentration (IC₅₀) for cell proliferation.

| Compound | Type | Target E3 Ligase | Key Quantitative Data | Cell Lines / Models | Reference |

| BI-3406 | SOS1 Inhibitor | N/A | IC₅₀ (Interaction): 6 nM[5]IC₅₀ (Proliferation): 9-220 nM (3D culture)IC₅₀ (pERK): 4 nM (NCI-H358)[6] | KRAS-mutant cell lines (NCI-H358, DLD-1, etc.) | [5][7][6] |

| P7 (PROTAC SOS1 degrader-3) | PROTAC | Cereblon (CRBN) | Degradation: Up to 92% at 1 µM (48h)[4]DC₅₀ (24h): 0.59 µM (SW620), 0.19 µM (SW1417)[8]IC₅₀: ~5x lower than BI-3406 in PDOs[9] | CRC cell lines (SW620, HCT116), PDOs | [4][8][9] |

| SIAIS562055 | PROTAC | Cereblon (CRBN) | K_d: 95.9 nM[10]DC₅₀: 8.4 nM (KU812), 62.5 nM (K562)[10]IC₅₀ (Proliferation): 45.6 nM (KU812), 201.1 nM (K562)[10] | CML cells (K562, KU812), KRAS-mutant cells | [10][11] |

| PROTAC SOS1 degrader-1 (9d) | PROTAC | VHL | DC₅₀: 98.4 nM (NCI-H358)[12]IC₅₀ (Proliferation): 115-525 nM[13]Tumor Growth Inhibition: 86.1% at 20 mg/kg[12] | KRAS-mutant cells (NCI-H358, MIA-PaCa2, etc.) | [12][13] |

| Degrader 4 | PROTAC | Not Specified | DC₅₀: 13 nM (NCI-H358)[14]IC₅₀ (Proliferation): 5 nM (NCI-H358)[14]Tumor Growth Inhibition: 58.8% at 30 mg/kg[14] | NCI-H358 | [14] |

Key Experimental Methodologies

The evaluation of SOS1 PROTACs involves a series of biochemical and cell-based assays to confirm their mechanism of action and therapeutic efficacy.

SOS1 Degradation Assessment by Western Blot

This is the primary assay to confirm the PROTAC-induced degradation of the target protein.

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., SW620, NCI-H358) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the SOS1 PROTAC (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for a specified time course (e.g., 6, 12, 24, 48 hours).[8]

-

Cell Lysis: Aspirate media and wash cells with ice-cold 1X PBS. Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing a protease and phosphatase inhibitor cocktail.[15]

-

Protein Quantification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 16,000 x g for 20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[15]

-

Sample Preparation: Normalize protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer to 20-30 µg of protein lysate. Boil the samples at 95-100°C for 5 minutes.[15]

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]

-

Immunoblotting: Block the membrane for 1 hour at room temperature in 5% nonfat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20). Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

-

Analysis: Quantify band intensities using densitometry software. Normalize SOS1 band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle-treated control.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells to determine the cytotoxic or cytostatic effects of the PROTAC.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to attach overnight.[17]

-

Compound Treatment: Treat cells with a serial dilution of the SOS1 PROTAC or the parent inhibitor. Include a vehicle-only control. Incubate for a desired period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.[17][18]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data and determine the IC₅₀ value using non-linear regression analysis.

Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)

This assay provides evidence that the PROTAC induces an interaction between SOS1 and the recruited E3 ligase.

Protocol:

-

Cell Treatment: Culture cells (e.g., HEK293T) and treat with the SOS1 PROTAC, the SOS1 binder alone, the E3 ligase binder alone, or vehicle (DMSO) for a short period (e.g., 2-4 hours).

-

Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors. Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate overnight at 4°C with an antibody against the E3 ligase (e.g., anti-CRBN) or a control IgG.

-

Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads using a magnetic rack and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an antibody against SOS1. An enhanced SOS1 signal in the sample treated with the full PROTAC (compared to controls) indicates the formation of the SOS1-PROTAC-E3 ligase ternary complex.[19][20]

Signaling and Experimental Workflows

Visualizing the relevant biological pathway and the experimental process is crucial for understanding the development and application of SOS1 PROTACs.

The development and validation of a novel SOS1 PROTAC follows a logical progression from initial design to in vivo efficacy studies.

Conclusion and Future Directions

Targeted degradation of SOS1 using PROTAC technology represents a highly promising therapeutic strategy for KRAS-driven cancers. SOS1 PROTACs have consistently demonstrated superior potency and efficacy compared to small-molecule inhibitors in preclinical models.[4][21] They effectively induce deep and sustained degradation of the SOS1 protein, leading to robust inhibition of MAPK signaling and suppression of tumor growth. Furthermore, combining SOS1 degraders with direct KRAS inhibitors (e.g., for the G12C mutation) shows strong synergistic effects, suggesting a powerful approach to overcoming acquired resistance.[3]

Future research will focus on optimizing the pharmacokinetic properties of SOS1 PROTACs to improve oral bioavailability and in vivo stability, exploring novel E3 ligases to potentially enhance tissue-specific degradation, and advancing the most promising candidates into clinical trials. The continued development of SOS1 degraders holds the potential to provide a new, effective treatment paradigm for a broad range of cancers dependent on the RAS signaling pathway.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. opnme.com [opnme.com]

- 7. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SIAIS562055 | SOS1 PROTAC | Probechem Biochemicals [probechem.com]

- 11. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bio-rad.com [bio-rad.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of SOS1 Degraders: A New Frontier in Non-Small Cell Lung Cancer Therapy

A Technical Guide on PROTAC SOS1 Degrader-6 and its Contemporaries for Researchers, Scientists, and Drug Development Professionals

Executive Summary